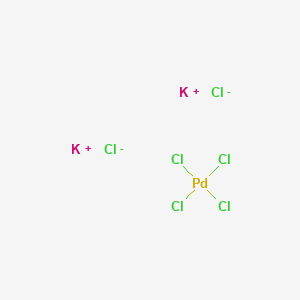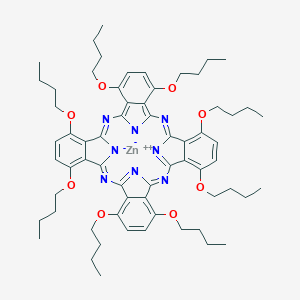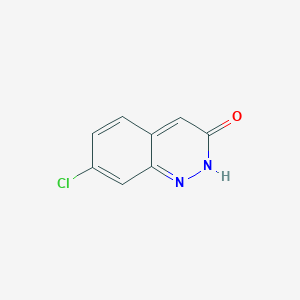![molecular formula C10H12O2 B010987 Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI) CAS No. 108673-17-2](/img/structure/B10987.png)
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Acetylphenyl)ethanol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Acetylphenyl)ethanol typically involves the reduction of ®-1-(4-Acetylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Acetylphenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the desired alcohol.
Types of Reactions:
Oxidation: ®-1-(4-Acetylphenyl)ethanol can undergo oxidation reactions to form ®-1-(4-Acetylphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-1-(4-Acetylphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group in ®-1-(4-Acetylphenyl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: ®-1-(4-Acetylphenyl)ethanone
Reduction: ®-1-(4-Acetylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: ®-1-(4-Acetylphenyl)ethanol is used as a chiral building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-1-(4-Acetylphenyl)ethanol can be used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols.
Industry: In the industrial sector, ®-1-(4-Acetylphenyl)ethanol is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Acetylphenyl)ethanol in chemical reactions involves the interaction of its functional groups with various reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the acetyl group can undergo electrophilic reactions. The chiral center plays a crucial role in determining the stereochemistry of the reaction products.
Comparación Con Compuestos Similares
- (S)-1-(4-Acetylphenyl)ethanol
- 1-(4-Acetylphenyl)ethanone
- 1-(4-Acetylphenyl)ethane
Comparison: ®-1-(4-Acetylphenyl)ethanol is unique due to its chiral center, which imparts specific stereochemical properties that are not present in its achiral counterparts. The ®-enantiomer may exhibit different reactivity and selectivity compared to the (S)-enantiomer, making it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
108673-17-2 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1 |
Clave InChI |
NWDDTMPWTLSMBS-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)C)O |
Sinónimos |
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B10915.png)









